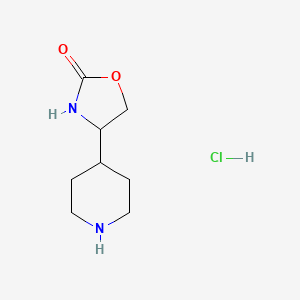

4-(Piperidin-4-yl)-1,3-oxazolidin-2-one hydrochloride

Description

Properties

IUPAC Name |

4-piperidin-4-yl-1,3-oxazolidin-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2.ClH/c11-8-10-7(5-12-8)6-1-3-9-4-2-6;/h6-7,9H,1-5H2,(H,10,11);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAGADBQJPNPZKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2COC(=O)N2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Piperidin-4-yl)-1,3-oxazolidin-2-one hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of piperidine derivatives with carbonyl compounds under controlled conditions. For instance, the reaction of piperidine-4-carboxylic acid with ethylene carbonate can yield the desired oxazolidinone ring .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactions to ensure high yield and purity. The use of catalysts, such as rhodium or iridium complexes, can enhance the efficiency of the cyclization process . Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve overall efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-(Piperidin-4-yl)-1,3-oxazolidin-2-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, often using halogenated reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

4-(Piperidin-4-yl)-1,3-oxazolidin-2-one hydrochloride has been explored for its pharmacological properties, particularly in the development of new therapeutic agents. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Anticancer Research

Recent studies have demonstrated the potential of oxazolidinone derivatives, including 4-(Piperidin-4-yl)-1,3-oxazolidin-2-one hydrochloride, in inhibiting tumor growth. For instance, research indicated that these compounds could effectively inhibit the proliferation of cancer cells in vitro and in vivo, showcasing their potential as anticancer agents .

Enzyme Inhibition

The compound has been investigated for its ability to act as an inhibitor of specific enzymes associated with cancer progression. For example, oxazolidinone derivatives have shown promise in inhibiting mutant isocitrate dehydrogenase (IDH) proteins, which are implicated in various cancers such as gliomas and acute myeloid leukemia .

Biochemical Probes

In biochemical research, 4-(Piperidin-4-yl)-1,3-oxazolidin-2-one hydrochloride has been utilized as a probe to study enzyme mechanisms and interactions at the molecular level. Its unique structural features allow it to bind selectively to certain targets, facilitating the exploration of enzyme kinetics and pathways.

Analgesic Activity Study

A study published in PubMed Central evaluated the analgesic effects of synthesized oxazolones, including 4-(Piperidin-4-yl)-1,3-oxazolidin-2-one hydrochloride. The results indicated significant pain relief in animal models with no observed acute toxicity. This suggests its potential application in pain management therapies.

Anticancer Properties Investigation

Another investigation focused on the anticancer properties of oxazolidinone derivatives demonstrated that these compounds could effectively inhibit tumor growth in both laboratory and animal models. The study highlighted the importance of structural modifications in enhancing biological activity against various cancer types .

Data Tables

Mechanism of Action

The mechanism of action of 4-(Piperidin-4-yl)-1,3-oxazolidin-2-one hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects in the treatment of diseases . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Implications of Structural Variations

- Piperidine Position (3- vs. 4-) : The substitution position on the piperidine ring affects the molecule’s spatial orientation , which may influence binding affinity in enzyme inhibitors or receptor modulators.

- Aminomethyl vs. Piperidine: The aminomethyl analogue’s reduced size and polarity could optimize pharmacokinetic properties like metabolic stability or blood-brain barrier penetration.

- Aromatic Substituents: Benzyl or aminobenzyl groups enhance bioactivity through interactions with hydrophobic pockets in biological targets, as seen in Zolmitriptan intermediates .

Biological Activity

4-(Piperidin-4-yl)-1,3-oxazolidin-2-one hydrochloride is a compound that combines a piperidine ring with an oxazolidinone moiety. This structure is significant in medicinal chemistry due to its potential therapeutic applications, particularly in antimicrobial and neuroprotective domains. This article explores the biological activity of this compound, detailing its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula for 4-(Piperidin-4-yl)-1,3-oxazolidin-2-one hydrochloride is . The presence of both the piperidine and oxazolidinone structures contributes to its unique biological properties.

The biological activity of 4-(Piperidin-4-yl)-1,3-oxazolidin-2-one hydrochloride is primarily attributed to its ability to interact with specific molecular targets. It has been shown to inhibit certain enzymes by binding to their active sites, which can lead to the modulation of various biochemical pathways.

Key Mechanisms

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, similar to other oxazolidinones like linezolid.

- Antimicrobial Activity : Like other members of the oxazolidinone class, it may inhibit bacterial protein synthesis by binding to the ribosomal RNA.

Biological Activity Overview

Research indicates that 4-(Piperidin-4-yl)-1,3-oxazolidin-2-one hydrochloride exhibits significant biological activities:

-

Antimicrobial Properties :

- Exhibits potential against resistant bacterial strains.

- Mechanism involves inhibition of protein synthesis, akin to linezolid's action.

-

Neuroprotective Effects :

- Preliminary studies suggest it may protect neuronal cells from damage.

- Potential applications in treating neurodegenerative diseases.

Comparative Analysis with Similar Compounds

The compound's structure allows for comparison with other oxazolidinones and piperidine derivatives. Below is a summary table highlighting key features:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Linezolid | C16H20N4O4S | Approved antibiotic; effective against Gram-positive bacteria. |

| 4-(Piperidin-4-yl)-1,3-oxazolidin-2-one hydrochloride | C8H15ClN2O2 | Investigated for antimicrobial and neuroprotective activities. |

| (R)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride | C15H21ClN2O2 | Similar structure; potential for diverse biological activities. |

Case Studies and Research Findings

Several studies have investigated the biological activity of 4-(Piperidin-4-yl)-1,3-oxazolidin-2-one hydrochloride:

-

Antimicrobial Studies :

- In vitro tests demonstrated that this compound effectively inhibits growth in various bacterial strains, suggesting its potential as a new antibiotic agent.

-

Neuropharmacological Research :

- Studies indicated that the compound could modulate pathways related to inflammation and cellular stress responses, which are crucial in neurodegenerative conditions.

-

Synthesis and Structure Activity Relationship (SAR) :

- Research focused on optimizing the synthesis routes for higher yields and better bioavailability. Variations in the piperidine or oxazolidinone components were explored to enhance therapeutic indices while reducing toxicity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(Piperidin-4-yl)-1,3-oxazolidin-2-one hydrochloride, and what key reaction conditions are required?

- Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, piperidine derivatives are reacted with oxazolidinone precursors under anhydrous conditions. Key steps may include acid-mediated cyclization or protection/deprotection strategies. Dichloromethane and triethylamine are commonly used solvents and bases, respectively, to facilitate reactions. Purification via crystallization or chromatography ensures high purity (>95%) .

Q. What spectroscopic methods are used to confirm the structure and purity of this compound?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) verifies structural integrity by confirming proton and carbon environments. High-Performance Liquid Chromatography (HPLC) assesses purity (>99%), while mass spectrometry (MS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl stretches in oxazolidinone). Cross-referencing with reference standards minimizes analytical discrepancies .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Answer : Use personal protective equipment (PPE: gloves, goggles, lab coats) to avoid skin/eye contact. Work in a fume hood to prevent inhalation. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Store in a cool, dry place away from incompatible reagents (e.g., strong oxidizers). Follow GHS guidelines for unclassified but potentially irritant compounds .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis of this compound and predict reaction outcomes?

- Answer : Quantum mechanical methods (e.g., Density Functional Theory, DFT) model reaction pathways to identify transition states and intermediates. Reaction path search algorithms, combined with experimental validation, reduce trial-and-error approaches. For example, ICReDD integrates computational and experimental data to narrow optimal reaction conditions, improving yield and selectivity .

Q. How should researchers resolve discrepancies in reported physicochemical properties (e.g., solubility, stability)?

- Answer : Conduct systematic validation studies using standardized protocols. For solubility, employ the shake-flask method under controlled pH and temperature. Stability studies under varying humidity, light, and temperature conditions clarify environmental impacts. Cross-validate with high-purity samples and multiple techniques (e.g., HPLC-MS, thermal gravimetric analysis) to ensure reliability .

Q. What strategies improve yield and selectivity in multi-step syntheses involving this compound?

- Answer : Optimize reaction parameters (temperature, solvent polarity, catalyst loading) via Design of Experiments (DoE) frameworks. Use protecting groups (e.g., Boc) to prevent side reactions. Monitor intermediates via in-situ techniques (e.g., FTIR, Raman spectroscopy). For acid-sensitive steps, employ mild deprotection agents (e.g., TFA) .

Q. In pharmacological studies, what in vitro assays are appropriate for evaluating bioactivity, and how should controls be designed?

- Answer : Use enzyme inhibition assays (e.g., kinase activity) or receptor-binding studies (e.g., radioligand displacement) to assess target engagement. Include positive controls (known inhibitors) and vehicle controls (DMSO/saline) to validate assay robustness. Dose-response curves (IC₅₀/EC₅₀) quantify potency, while cytotoxicity assays (MTT/ATP-based) evaluate selectivity .

Data Analysis and Contradiction Management

Q. How should conflicting spectroscopic data (e.g., NMR shifts) be addressed?

- Answer : Re-examine sample purity using orthogonal methods (HPLC vs. NMR). Compare data with computational predictions (e.g., ChemDraw NMR simulations) or published reference spectra. Solvent effects (DMSO vs. CDCl₃) and pH variations can cause peak shifts; standardize conditions for reproducibility .

Q. What methodologies validate the absence of by-products in scaled-up syntheses?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.